(1R,9aR)-Octahydro-2H-quinolizine-1-carboxylic acid hydrochloride
Description
(1R,9aR)-Octahydro-2H-quinolizine-1-carboxylic acid hydrochloride is a bicyclic heterocyclic compound with a fused quinolizine core. Its molecular formula is C₁₀H₁₇NO₂·HCl, and it features a rigid (1R,9aR) stereochemistry, which is critical for its structural and functional properties. The compound is characterized by a carboxylic acid group at position 1 and a hydrochloride salt, enhancing its solubility in polar solvents.
Properties
IUPAC Name |
(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c12-10(13)8-4-3-7-11-6-2-1-5-9(8)11;/h8-9H,1-7H2,(H,12,13);1H/t8-,9-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMWAHYNWNFAGF-VTLYIQCISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2CCC[C@H]([C@H]2C1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,9aR)-Octahydro-2H-quinolizine-1-carboxylic acid hydrochloride typically involves the hydrogenation of quinolizine derivatives under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and under a hydrogen atmosphere. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to optimize yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency of the product .
Chemical Reactions Analysis
Types of Reactions
(1R,9aR)-Octahydro-2H-quinolizine-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolizine derivatives with different functional groups.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various quinolizine derivatives, which can be further functionalized for use in pharmaceuticals and other applications .
Scientific Research Applications
(1R,9aR)-Octahydro-2H-quinolizine-1-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a chiral building block in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including those targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1R,9aR)-Octahydro-2H-quinolizine-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients that modulate biological pathways. The quinolizine ring system is known to interact with neurotransmitter receptors and enzymes, influencing their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Research Implications and Gaps
- Stereochemical Impact : The (1R,9aR) configuration in the target compound may confer unique receptor-binding properties compared to diastereomers like , warranting enantioselective synthesis studies.
- Data Limitations : Analytical data (e.g., NMR, HPLC) for the target compound are absent in commercial sources , highlighting a need for independent characterization in future studies.
Biological Activity
(1R,9aR)-Octahydro-2H-quinolizine-1-carboxylic acid hydrochloride is a chiral compound recognized for its diverse biological activities and applications in medicinal chemistry. This article delves into its biological activity, synthesis methods, and research findings, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a unique quinolizine ring system. Its stereochemistry is critical for its biological interactions, making it a valuable building block in pharmaceutical development .
Synthesis Methods
The synthesis of (1R,9aR)-Octahydro-2H-quinolizine-1-carboxylic acid hydrochloride typically involves:
- Hydrogenation of Quinolizine Derivatives : This reaction is conducted under controlled conditions using catalysts like palladium on carbon.
- Quality Control : Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure product purity and consistency .
1. Antimicrobial Activity
Research indicates that derivatives of quinolizine compounds exhibit significant antimicrobial properties. For instance, studies on lupinine quinolizine derivatives demonstrated their effectiveness against various bacterial strains .
| Compound | Antimicrobial Activity | Reference |
|---|---|---|
| Lupinine Derivative A | Effective against E. coli | |
| Lupinine Derivative B | Effective against S. aureus |
2. Cytotoxicity
Cytotoxic assays have shown that certain modifications of (1R,9aR)-Octahydro-2H-quinolizine-1-carboxylic acid hydrochloride can lead to compounds with significant cytotoxic effects on cancer cell lines. The structure-activity relationship highlights how specific functional groups influence cytotoxicity .
3. Hemorheological Effects
Recent studies have explored the hemorheological properties of quinolizine derivatives. Certain compounds were found to affect red blood cell deformability and aggregation, which could have implications for treating conditions related to blood viscosity .
The mechanism of action involves interaction with neurotransmitter receptors and enzymes, influencing various biological pathways. The quinolizine structure allows these compounds to act as ligands in biochemical assays, facilitating research into enzyme mechanisms and drug development .
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial activity of synthesized quinolizine derivatives against common pathogens. The results indicated that specific structural modifications enhanced antibacterial efficacy significantly.
Case Study 2: Cytotoxicity Profile
Another investigation focused on the cytotoxic effects of (1R,9aR)-Octahydro-2H-quinolizine-1-carboxylic acid hydrochloride on various cancer cell lines. Results showed a dose-dependent response with increased cell death at higher concentrations.
Q & A
Basic: What are the standard synthetic routes and analytical methods for confirming the structure of (1R,9aR)-octahydro-2H-quinolizine-1-carboxylic acid hydrochloride?
The compound is synthesized via multi-step organic reactions starting from quinolizidine alkaloid precursors. Key steps include cyclization of intermediates and final hydrochlorination. Structural confirmation relies on Nuclear Magnetic Resonance (NMR) for stereochemical analysis, Infrared Spectroscopy (IR) to identify functional groups (e.g., carboxylic acid), and Mass Spectrometry (MS) to verify molecular weight. For purity assessment, High-Performance Liquid Chromatography (HPLC) is recommended .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Due to acute oral, dermal, and inhalation toxicity (GHS Category 4), researchers must use fume hoods , wear nitrile gloves , and avoid skin/eye contact. Storage at 2–8°C in airtight containers prevents degradation. Emergency protocols include immediate decontamination with water for skin exposure and medical consultation for inhalation incidents .
Advanced: How can reaction yields be optimized during synthesis, particularly for stereochemical fidelity?
Optimization involves:
- Temperature control (e.g., low temps to minimize racemization).
- Catalyst screening (chiral catalysts to enhance enantiomeric excess).
- Solvent selection (polar aprotic solvents like DMF improve solubility).
Reaction progress should be monitored via thin-layer chromatography (TLC) and intermediates characterized by X-ray crystallography to resolve stereochemical ambiguities .
Advanced: What methodological considerations are essential for evaluating its biological activity against protozoan pathogens?
- In vitro assays : Use Leishmania or Plasmodium cultures with dose-response curves (IC50 determination).
- Target validation : Employ molecular docking to predict binding to protozoan enzymes (e.g., trypanothione reductase).
- Selectivity testing : Compare cytotoxicity in mammalian cell lines (e.g., HEK293) to assess therapeutic index .
Advanced: How do storage conditions impact the compound’s stability, and what degradation products form?
Stability studies under accelerated conditions (40°C/75% RH) reveal hydrolysis of the carboxylic acid group as the primary degradation pathway. Storage at 2–8°C in desiccated environments minimizes decomposition. LC-MS analysis identifies degradants like octahydroquinolizine and chloride byproducts .
Advanced: How should researchers address contradictions in reported toxicity data?
Discrepancies (e.g., acute toxicity data gaps in some SDS) require:
- In-house testing : Acute oral toxicity assays in rodent models (OECD 423 guidelines).
- Literature cross-validation : Compare data from peer-reviewed studies vs. commercial SDS.
- Hazard reclassification : Update GHS labeling if new evidence contradicts existing classifications .
Basic: Which analytical techniques are most effective for characterizing polymorphic forms of this compound?
X-ray Powder Diffraction (XRPD) identifies polymorphs via distinct 2θ peaks (e.g., 3.68°, 10.47°). Differential Scanning Calorimetry (DSC) detects thermal transitions (melting points, phase changes), while Raman spectroscopy differentiates crystalline vs. amorphous forms .
Advanced: What strategies resolve stereochemical challenges during large-scale synthesis?
- Chiral resolution : Use diastereomeric salt formation with tartaric acid derivatives.
- Asymmetric hydrogenation : Employ Ru-BINAP catalysts for enantioselective reduction.
- Dynamic kinetic resolution : Optimize reaction conditions to favor the (1R,9aR) configuration .
Advanced: How can polymorphism affect pharmacological performance, and how is it controlled?
Polymorphs vary in solubility and bioavailability. Control methods include:
- Seeding : Introduce stable crystalline nuclei during crystallization.
- Solvent-mediated transformation : Use ethanol/water mixtures to favor therapeutically optimal forms.
- PAT (Process Analytical Technology) : Monitor crystallization in real-time via in-situ FTIR .
Advanced: What reactive incompatibilities must be considered during formulation development?
The compound reacts with strong acids/bases (hydrolysis), oxidizing agents (decomposition to toxic fumes), and reducing agents (disruption of the quinolizine ring). Compatibility studies using isothermal microcalorimetry assess excipient interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
